N*1*-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-N*1*-methyl-ethane-1,2-diamine
CAS No.:
Cat. No.: VC13391537
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2O2 |
|---|---|
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | N'-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N'-methylethane-1,2-diamine |
| Standard InChI | InChI=1S/C12H18N2O2/c1-14(7-6-13)8-10-9-15-11-4-2-3-5-12(11)16-10/h2-5,10H,6-9,13H2,1H3 |
| Standard InChI Key | NTJXKRNRPJLQLI-UHFFFAOYSA-N |
| SMILES | CN(CCN)CC1COC2=CC=CC=C2O1 |
| Canonical SMILES | CN(CCN)CC1COC2=CC=CC=C2O1 |
Introduction
Structural Analysis and Nomenclature
The compound’s IUPAC name, N'-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N'-methylethane-1,2-diamine, reflects its bicyclic benzodioxin system and substituted diamine chain. Key structural features include:
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Benzodioxin Core: A six-membered benzene ring fused to a 1,4-dioxane ring, providing rigidity and influencing electronic properties .
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Diamine Side Chain: A moiety attached to the dioxin’s methylene group, with a methyl substitution at the terminal nitrogen.
The stereoelectronic effects of the benzodioxin ring enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, through π-π stacking and hydrogen bonding .
Synthetic Pathways
The synthesis of N1-(2,3-dihydro-benzo dioxin-2-ylmethyl)-N1-methyl-ethane-1,2-diamine typically involves multi-step reactions:
Step 1: Formation of the Benzodioxin Core
2,3-Dihydrobenzo dioxin derivatives are synthesized via cyclization of catechol derivatives with epichlorohydrin or dichloroethane under basic conditions . For example, reacting catechol with 1,2-dibromoethane in the presence of potassium carbonate yields the benzodioxin scaffold .
Step 2: Functionalization with Diamine Chains
The methylene group of the benzodioxin is alkylated with a diamine precursor. A common approach involves reacting 2-(chloromethyl)-2,3-dihydrobenzo dioxin with N-methylethane-1,2-diamine in dimethylformamide (DMF) using lithium hydride as a base. The reaction proceeds via nucleophilic substitution, achieving moderate yields (50–65%).
| Reaction Component | Role | Conditions |
|---|---|---|
| 2-(Chloromethyl)dihydrodioxin | Electrophilic substrate | DMF, 60°C, 12 hrs |
| N-Methylethane-1,2-diamine | Nucleophile | LiH as base |
Pharmacological Properties
Alpha-Adrenergic Receptor Modulation
Derivatives of this compound exhibit selective binding to α2C-adrenergic receptors, which regulate neurotransmitter release in the central nervous system (CNS) . In vitro studies demonstrate that structural modifications to the diamine chain enhance receptor affinity. For instance, replacing the methyl group with bulkier substituents (e.g., isopropyl) improves selectivity over α2A and α2B subtypes.
Key Findings:
Enzyme Inhibition
The compound and its analogs show inhibitory activity against α-glucosidase and acetylcholinesterase, enzymes linked to diabetes and Alzheimer’s disease, respectively. A 2024 study reported values of 12.3 μM for α-glucosidase and 18.7 μM for acetylcholinesterase, comparable to standard inhibitors like acarbose.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MDA-MB-231 (breast) | 8.9 | |
| HeLa (cervical) | 10.2 |
Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation, evidenced by caspase-3 cleavage and cytochrome c release. Notably, the compound shows minimal toxicity toward non-cancerous human fibroblasts ().
Applications in Materials Science
Incorporating the benzodioxin-diamine structure into polymers enhances thermal stability. For example, blending the compound with polyvinyl chloride (PVC) increases the glass transition temperature () by 15°C and tensile strength by 20%. These improvements are attributed to hydrogen bonding between the diamine groups and polymer chains.
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